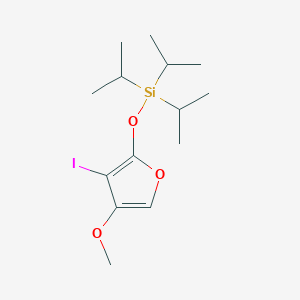
((3-Iodo-4-methoxyfuran-2-yl)oxy)triisopropylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3-Iodo-4-methoxyfuran-2-yl)oxy)triisopropylsilane is a chemical compound that features a furan ring substituted with iodine and methoxy groups, and a triisopropylsilane moiety
Méthodes De Préparation
The synthesis of ((3-Iodo-4-methoxyfuran-2-yl)oxy)triisopropylsilane typically involves the reaction of 3-iodo-4-methoxyfuran with triisopropylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography .
Analyse Des Réactions Chimiques
((3-Iodo-4-methoxyfuran-2-yl)oxy)triisopropylsilane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different substituent.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
((3-Iodo-4-methoxyfuran-2-yl)oxy)triisopropylsilane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of ((3-Iodo-4-methoxyfuran-2-yl)oxy)triisopropylsilane involves its interaction with molecular targets through its functional groups. The iodine and methoxy groups can participate in various chemical reactions, while the triisopropylsilane moiety can provide steric protection and influence the compound’s reactivity. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions .
Comparaison Avec Des Composés Similaires
Similar compounds to ((3-Iodo-4-methoxyfuran-2-yl)oxy)triisopropylsilane include:
3-Iodo-4-methoxybenzyl alcohol: Similar in structure but with a benzyl alcohol group instead of the triisopropylsilane moiety.
3-Iodo-4-methoxy-2,5-dihydrofuran-2-one: Another furan derivative with different substituents.
The uniqueness of this compound lies in its combination of the furan ring with iodine, methoxy, and triisopropylsilane groups, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C14H25IO3Si |
|---|---|
Poids moléculaire |
396.34 g/mol |
Nom IUPAC |
(3-iodo-4-methoxyfuran-2-yl)oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C14H25IO3Si/c1-9(2)19(10(3)4,11(5)6)18-14-13(15)12(16-7)8-17-14/h8-11H,1-7H3 |
Clé InChI |
UPLZWBIFNHPPHL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C(=CO1)OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


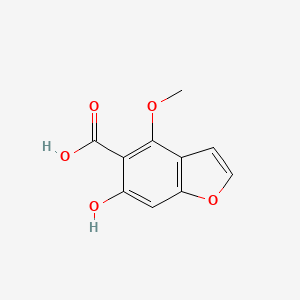
![2h-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine](/img/structure/B12900894.png)

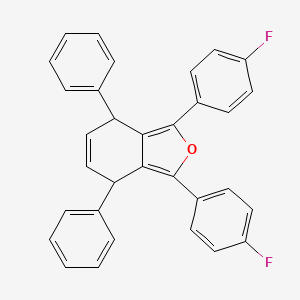
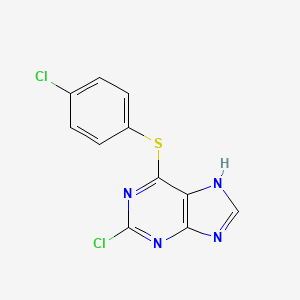
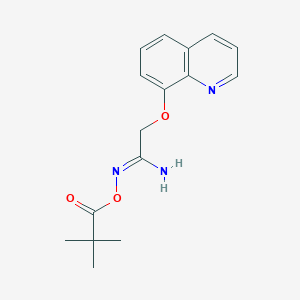
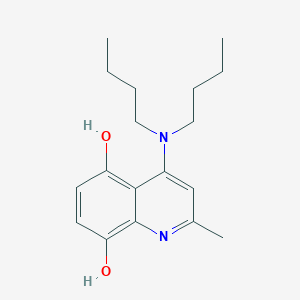

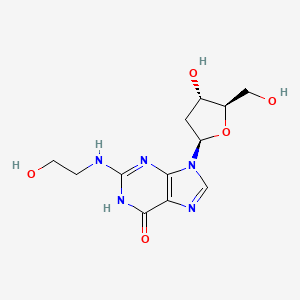
![5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12900958.png)
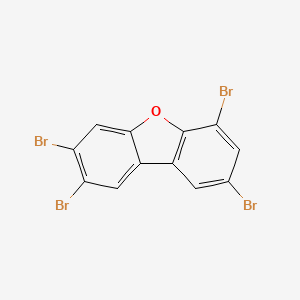
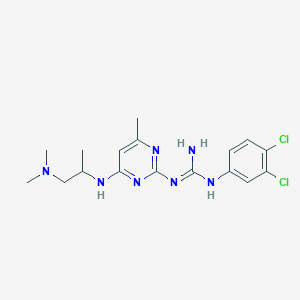

![2-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12900978.png)
